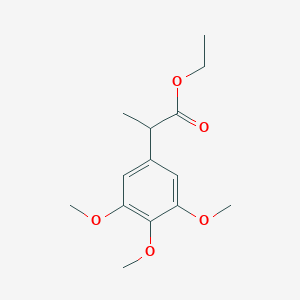
Silicic acid;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Silicic acid;hydrate can be synthesized through the reaction of silicon tetrachloride with water, resulting in the formation of silicic acid and hydrochloric acid. The reaction is as follows: [ \text{SiCl}_4 + 4 \text{H}_2\text{O} \rightarrow \text{Si(OH)}_4 + 4 \text{HCl} ]
Another method involves the hydrolysis of tetraethyl orthosilicate (TEOS) in the presence of water and a catalyst, typically an acid or base . The reaction conditions include controlled temperature and pH to ensure the formation of silicic acid.
Industrial Production Methods
Industrial production of this compound often involves the extraction of silica from natural sources such as quartz sand. The silica is then treated with sodium hydroxide to form sodium silicate, which is subsequently acidified to produce silicic acid . This process is conducted at high temperatures to ensure the complete conversion of silica to silicic acid.
化学反应分析
Types of Reactions
Silicic acid;hydrate undergoes various chemical reactions, including:
Polymerization: Silicic acid molecules readily condense to form polymeric chains, rings, sheets, or three-dimensional networks.
Dehydration: Upon heating, silicic acid dehydrates to form silica gel, a hard translucent substance with atomic-scale pores.
Reaction with Molybdate: Silicic acid reacts with molybdate anions to form yellow silicomolybdate complexes, which are used to titrate the silicon content in water solutions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and molybdate anions. Reaction conditions typically involve controlled temperature and pH to ensure the desired product formation.
Major Products Formed
The major products formed from reactions involving this compound include silica gel, silicomolybdate complexes, and various polymeric forms of silicic acid .
科学研究应用
Silicic acid;hydrate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of silicic acid;hydrate involves its ability to polymerize and form various structures, including chains, rings, and networks. These structures interact with molecular targets such as proteins and enzymes, influencing biological processes and material properties . In drug delivery, silicic acid nanoparticles can encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy .
相似化合物的比较
Silicic acid;hydrate can be compared with other similar compounds such as:
Calcium Silicate Hydrate: Used in cement and concrete, known for its binding properties.
Metasilicic Acid: Another form of silicic acid with the formula H₂SiO₃, known for its polymeric structures.
Disilicic Acid: A compound with the formula H₂Si₂O₅, forming complex polymers.
This compound is unique due to its ability to form a wide range of polymeric structures and its role in both biological and industrial applications.
属性
分子式 |
H6O5Si |
|---|---|
分子量 |
114.13 g/mol |
IUPAC 名称 |
silicic acid;hydrate |
InChI |
InChI=1S/H4O4Si.H2O/c1-5(2,3)4;/h1-4H;1H2 |
InChI 键 |
NGHMEZWZOZEZOH-UHFFFAOYSA-N |
规范 SMILES |
O.O[Si](O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)
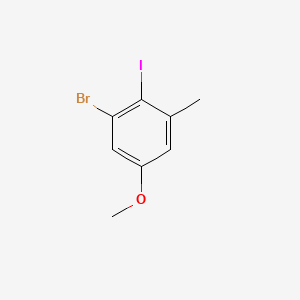
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)
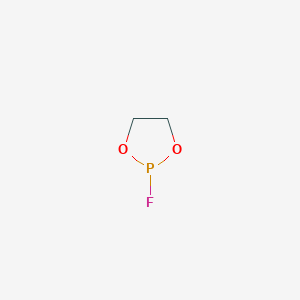
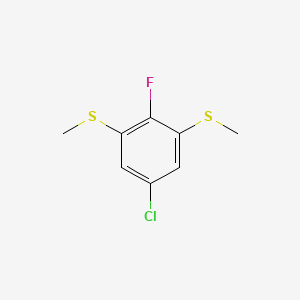
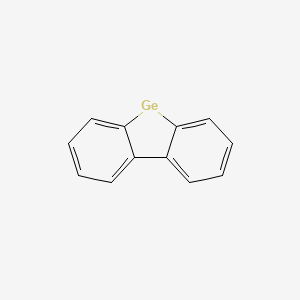
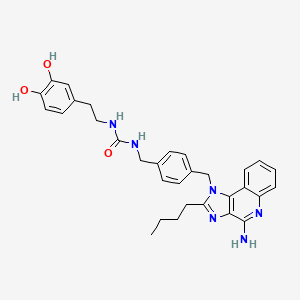

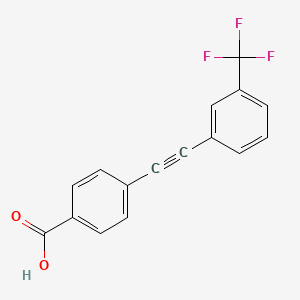



![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
